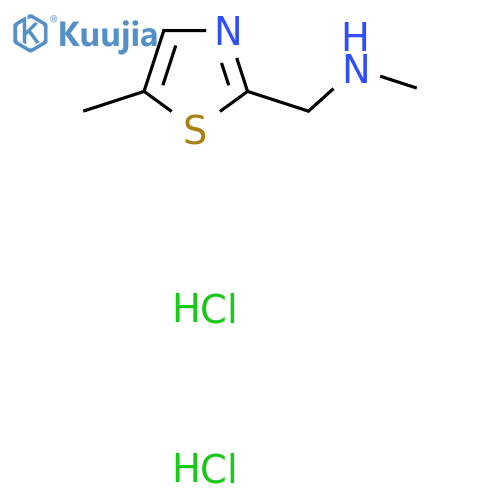

Cas no 1332531-56-2 (N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)

1332531-56-2 structure

商品名:N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride

CAS番号:1332531-56-2

MF:C6H12Cl2N2S

メガワット:215.143877983093

MDL:MFCD18071339

CID:5207749

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 化学的及び物理的性質

名前と識別子

-

- N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

- N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride

- methyl[(5-methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride

-

- MDL: MFCD18071339

- インチ: 1S/C6H10N2S.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H

- InChIKey: OSZMIBDJBIVGTQ-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.S1C(C)=CN=C1CNC

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- トポロジー分子極性表面積: 53.2

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB409157-500 mg |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |

1332531-56-2 | 500MG |

€432.20 | 2023-02-03 | ||

| abcr | AB409157-1 g |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |

1332531-56-2 | 1g |

€573.00 | 2023-06-17 | ||

| abcr | AB409157-5g |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |

1332531-56-2 | 5g |

€1837.00 | 2025-02-17 | ||

| abcr | AB409157-1g |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |

1332531-56-2 | 1g |

€557.00 | 2025-02-17 | ||

| abcr | AB409157-500mg |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride; . |

1332531-56-2 | 500mg |

€461.00 | 2025-02-17 |

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1332531-56-2 (N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332531-56-2)N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride

清らかである:99%/99%/99%

はかる:500mg/1g/5g

価格 ($):273.0/330.0/1089.0